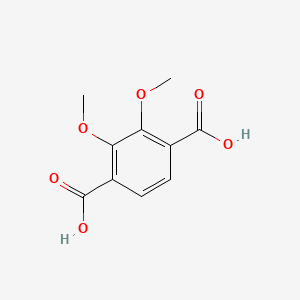
3-(alpha-Acetonyl-p-iodobenzyl)-4-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonyliodobenzylhydroxycoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring Acetonyliodobenzylhydroxycoumarin is known for its unique chemical structure, which includes an iodobenzyl group and a hydroxycoumarin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonyliodobenzylhydroxycoumarin typically involves the condensation of 4-hydroxycoumarin with an iodobenzyl ketone derivative. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an iodobenzyl ketone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of acetonyliodobenzylhydroxycoumarin may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Acetonyliodobenzylhydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodobenzyl group can be reduced to a benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of benzylhydroxycoumarin derivatives.
Reduction: Formation of benzylhydroxycoumarin.
Substitution: Formation of various substituted benzylhydroxycoumarin derivatives.
Scientific Research Applications
Acetonyliodobenzylhydroxycoumarin has several applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of acetonyliodobenzylhydroxycoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting their normal function. The compound’s fluorescence properties also make it useful in tracking molecular interactions and pathways within cells . Its anticancer activity is believed to be related to the induction of mitochondrial dysfunction and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescence properties.
4-Methylumbelliferone: Another coumarin derivative used in similar applications.
Uniqueness
Acetonyliodobenzylhydroxycoumarin stands out due to its unique combination of an iodobenzyl group and a hydroxycoumarin moiety. This structure imparts distinct chemical reactivity and fluorescence characteristics, making it valuable in specialized research applications .
Properties
CAS No. |
5543-62-4 |
|---|---|
Molecular Formula |
C19H15IO4 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-iodophenyl)-3-oxobutyl]chromen-2-one |
InChI |
InChI=1S/C19H15IO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 |
InChI Key |
PFHMVMIFNQXMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)I)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


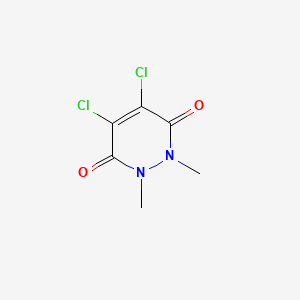
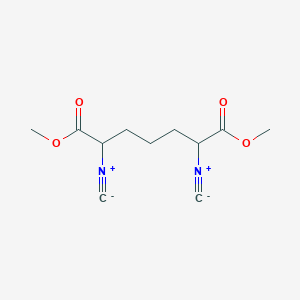
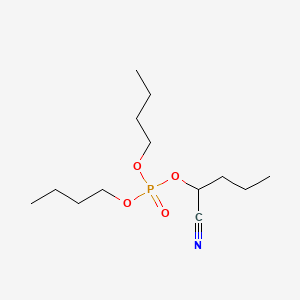
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
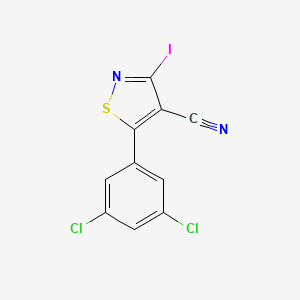
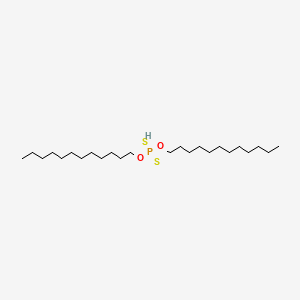
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
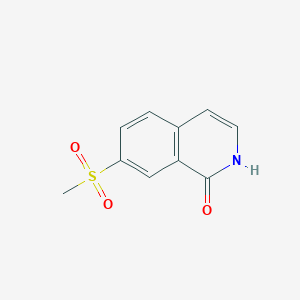



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
